molecular formula C20H24N2O2 B4416459 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- CAS No. 853752-65-5

1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-

Cat. No.: B4416459
CAS No.: 853752-65-5
M. Wt: 324.4 g/mol
InChI Key: BELAYOLXTUUOTM-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- is an organic compound that features a benzimidazole core linked to a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl halide.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further modify the benzimidazole core or the phenoxyethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research may explore its efficacy as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to specific sites, potentially inhibiting or activating biological pathways. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methanol derivative may also offer unique reactivity and solubility characteristics.

Properties

IUPAC Name

[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)16-9-8-15(3)12-19(16)24-11-10-22-18-7-5-4-6-17(18)21-20(22)13-23/h4-9,12,14,23H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELAYOLXTUUOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145001
Record name 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853752-65-5
Record name 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853752-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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